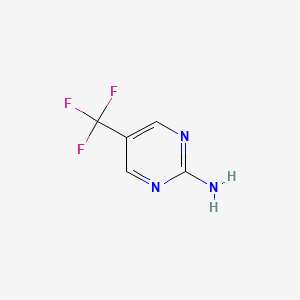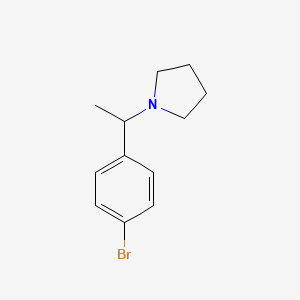
1-(1-(4-Bromophenyl)ethyl)pyrrolidine
Vue d'ensemble
Description
1-(1-(4-Bromophenyl)ethyl)pyrrolidine is a chemical compound with the molecular formula C12H16BrN . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been reported in various studies . For instance, one synthetic route involves a double chlorination of the pyrrolidine substrate followed by the base-induced formation of both an imine and a nitrile oxide functionality . The nitrile oxide then reacts with an immobilized thiourea to yield an isothiocyanate, which upon elimination generates the final pyrrole .Chemical Reactions Analysis
While specific chemical reactions involving 1-(1-(4-Bromophenyl)ethyl)pyrrolidine are not detailed in the search results, pyrrolidine derivatives have been studied for their reactivity .Physical And Chemical Properties Analysis
1-(1-(4-Bromophenyl)ethyl)pyrrolidine has a molecular weight of 254.17 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
“1-(1-(4-Bromophenyl)ethyl)pyrrolidine” serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This saturated five-membered ring structure is pivotal in medicinal chemistry for creating novel biologically active compounds . The pyrrolidine core can influence the stereochemistry of molecules, contributing to the diversity of pharmacological profiles . It’s particularly valuable in the synthesis of compounds with potential antibacterial, antiviral, and anticancer properties .
Biological Activity Profiling
The compound’s derivatives have been explored for various biological activities. For instance, pyrrolidine derivatives exhibit a range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . The bromophenyl group in “1-(1-(4-Bromophenyl)ethyl)pyrrolidine” could potentially enhance these properties, making it a candidate for further biological activity profiling.
Pharmacophore Development
Pyrrolidine derivatives are known to act as pharmacophores—the part of a molecular structure responsible for a particular biological interaction. The compound can be used to develop new pharmacophores that may lead to the discovery of new drugs with improved efficacy and reduced side effects .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to compounds with distinct biological profiles. This feature is crucial for the stereoselective synthesis of new drug candidates, as the spatial orientation of substituents can significantly affect a drug’s binding and activity .
Enzyme Inhibition Studies
Pyrrolidine derivatives have been shown to inhibit various enzymes, which is essential for the treatment of diseases where enzyme activity is dysregulated. “1-(1-(4-Bromophenyl)ethyl)pyrrolidine” could be used to design inhibitors for enzymes like DNA gyrase or topoisomerase, which are targets for antibacterial agents .
Safety and Hazards
Safety data sheets suggest that 1-(1-(4-Bromophenyl)ethyl)pyrrolidine should be handled with care. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be used only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
1-(1-(4-Bromophenyl)ethyl)pyrrolidine is a complex compound that is likely to interact with multiple targetsIt’s known that pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Indole derivatives, which share a similar structure, have been found to possess various biological activities .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, leading to different biological effects . The compound’s interaction with its targets could lead to changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.
Biochemical Pathways
It’s known that pyrrolidine and indole derivatives can affect a wide range of biochemical pathways, leading to various downstream effects . These effects can range from antiviral to anti-inflammatory, anticancer, and more .
Pharmacokinetics
It’s known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that indole derivatives can have diverse biological activities and therapeutic possibilities . For example, the compound 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea showed potent activity against HIV-1 .
Action Environment
It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCHPDGYVYGLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285921 | |
| Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Bromophenyl)ethyl)pyrrolidine | |
CAS RN |
78065-00-6 | |
| Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78065-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



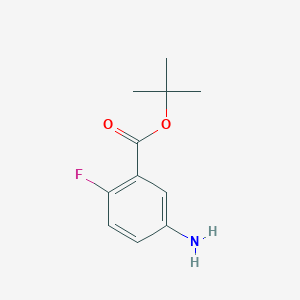

![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)
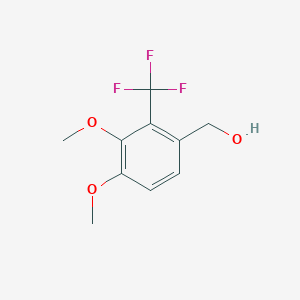
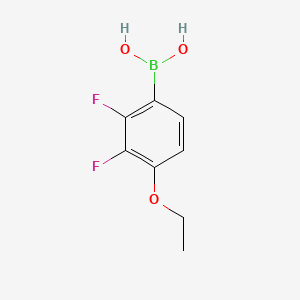
![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)

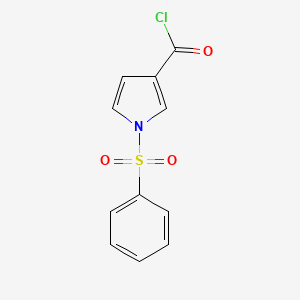


![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)
